2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: Finally, the methoxyphenylacetamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives or debrominated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonic devices.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the methoxyphenylacetamide moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide: Lacks the bromine atom, which may result in different biological activity.
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and binding properties.
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and binding affinity through halogen bonding interactions.
Properties
Molecular Formula |
C17H14BrN3O3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-14-5-3-2-4-13(14)19-15(22)10-25-17-21-20-16(24-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
XNGCEZYLHPYRBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.